molecular formula C21H17N5O3 B10935653 N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-benzimidazol-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935653
M. Wt: 387.4 g/mol
InChI Key: CAWHNCANNNXMMC-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a furan ring, and an isoxazolo[5,4-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzimidazole and isoxazolo[5,4-b]pyridine rings. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole and isoxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan and isoxazolo[5,4-b]pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its benzimidazole, furan, and isoxazolo[5,4-b]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various scientific fields.

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N5O3/c1-3-26-16-8-5-4-7-14(16)23-21(26)24-19(27)13-11-15(17-9-6-10-28-17)22-20-18(13)12(2)25-29-20/h4-11H,3H2,1-2H3,(H,23,24,27)

InChI Key

CAWHNCANNNXMMC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=CO5

Origin of Product

United States

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